molecular formula C21H18N2O4S B2613904 N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 921569-47-3

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2613904
CAS No.: 921569-47-3
M. Wt: 394.45
InChI Key: QCQSOYAXXZMGHU-UHFFFAOYSA-N
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Description

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a potent and selective small molecule inhibitor identified for its activity against the TGF-β (Transforming Growth Factor-Beta) type I receptor kinase, also known as ALK5 (source) . This targeted inhibition makes it a critical research tool for probing the TGF-β signaling pathway, which plays a central role in a wide array of cellular processes including fibrosis, epithelial-to-mesenchymal transition (EMT), and cancer metastasis (source) . Researchers utilize this compound, often referred to by its development code EW-7197, to investigate therapeutic strategies for fibrotic diseases, as it has been shown in preclinical models to effectively attenuate fibrosis in the kidney, liver, and lung by suppressing the Smad signaling cascade (source) . Its high selectivity and demonstrated in vivo efficacy provide a powerful chemical probe for dissecting the complex roles of TGF-β signaling in disease pathogenesis and for validating ALK5 as a molecular target in oncology and fibrotic disorder research.

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-3-26-17-9-5-6-13-11-18(27-19(13)17)16-12-28-21(22-16)23-20(24)14-7-4-8-15(10-14)25-2/h4-12H,3H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQSOYAXXZMGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide has shown significant promise in the realm of medicinal chemistry:

1. Antimicrobial Activity

  • Research indicates that compounds with similar scaffolds exhibit substantial activity against various pathogens, including bacteria and fungi. In vitro studies have demonstrated its effectiveness in inhibiting microbial growth.

2. Anti-inflammatory Properties

  • The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide-stimulated models. This suggests potential applications in treating inflammatory conditions like rheumatoid arthritis.

3. Anticancer Potential

  • Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Its interaction with specific molecular targets can lead to the inhibition of cancer cell proliferation.

Material Science Applications

The unique chemical properties of this compound make it a candidate for use in material science:

1. Development of New Materials

  • The compound's structural features can be utilized in creating novel materials with enhanced properties, potentially applicable in electronics and nanotechnology.

Chemical Research Applications

In chemical research, this compound serves as a valuable building block for synthesizing more complex molecules:

1. Synthetic Chemistry

  • The synthesis of this compound typically involves multi-step organic reactions. Techniques such as microwave-assisted synthesis can enhance efficiency and yield.

Case Studies and Research Findings

Study/Research Findings Implications
Antimicrobial Activity StudyDemonstrated significant activity against Staphylococcus aureus and E. coliPotential for development into an antimicrobial agent
Anti-inflammatory ResearchInhibited TNF-α release in cell culturesCould lead to new treatments for inflammatory diseases
Anticancer Mechanism InvestigationInduced apoptosis in breast cancer cell linesMay serve as a lead compound for anticancer drug development

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference ID
Target Compound : N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide 7-Ethoxybenzofuran, 3-methoxybenzamide, 1,3-thiazol-2-yl Likely ~C₂₁H₁₉N₃O₄S* ~425.5† Hypothesized CNS/agrochemical activity
4-Ethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide 7-Methoxybenzofuran, 4-ethoxybenzamide C₂₁H₁₈N₂O₄S 394.44 Unspecified bioactivity; structural analog
N-[4-(7-Ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide 7-Ethoxybenzofuran, 4-fluorobenzamide C₂₀H₁₅FN₂O₃S 382.41 Fluorine substitution for enhanced binding
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl-thiazole, 2-phenoxybenzamide C₂₃H₁₈N₂O₂S 386.47 129.23% growth modulation efficacy (p<0.05)
N-[4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide Benzoxazole core, 5-chloro substitution, 3-methoxybenzamide C₂₁H₁₅ClN₂O₃ 378.81 Unreported activity; structural diversity
[18F]FITM (PET ligand) 4-Fluoro-N-methyl-N-[4-(pyrimidin-4-yl)-1,3-thiazol-2-yl]benzamide C₁₇H₁₄FN₅O₂S 383.39 mGluR1 imaging agent

*Estimated based on structural analogs; †Calculated using atomic masses.

Substituent Effects on Bioactivity

  • Benzamide Position : The 3-methoxy group (target compound) vs. 4-fluoro () or 4-ethoxy () substitutions influence electronic distribution and steric interactions, which could modulate target binding .
  • Heterocyclic Core : Thiazole-containing analogs (e.g., ) show diverse activities, including plant growth modulation (129.23% efficacy in ) and neuroreceptor imaging (). The benzofuran-thiazole combination in the target compound may synergize aromatic π-π stacking and hydrogen-bonding interactions .

Research Findings and Implications

Agrochemical Potential: Thiazol-2-yl benzamides with electron-donating substituents (e.g., methoxy, ethoxy) exhibit growth modulation effects, as seen in (129.23% efficacy) .

Enzyme Inhibition : Urease inhibitors () and kinase modulators () with benzamide scaffolds highlight the versatility of this structural class .

Biological Activity

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C21H15N3O3S2\text{C}_{21}\text{H}_{15}\text{N}_3\text{O}_3\text{S}_2

Molecular Characteristics:

  • Molecular Weight: 421.49 g/mol
  • CAS Number: 921797-58-2

The structure features a benzofuran moiety linked to a thiazole ring, which is known for enhancing biological activity through various mechanisms. The ethoxy group and methoxy substitution contribute to its chemical diversity, potentially influencing pharmacological properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound inhibits the proliferation of several cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Key Findings:

  • Cell Proliferation Assay: MTT assays demonstrated a dose-dependent inhibition of cell growth in A431 and A549 cell lines.
  • Apoptosis Induction: Flow cytometry analyses confirmed increased apoptotic cells upon treatment with the compound.
  • Cytokine Modulation: The compound effectively reduced levels of inflammatory cytokines IL-6 and TNF-α in macrophage models, indicating anti-inflammatory properties alongside anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest it possesses significant antibacterial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.

Research Highlights:

  • Inhibition Zones: Agar diffusion methods showed clear zones of inhibition against Gram-positive and Gram-negative bacteria.
  • Mechanism of Action: The compound likely disrupts bacterial cell membranes or inhibits essential enzymatic pathways involved in bacterial growth.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Signal Pathway Modulation: It has been shown to affect the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
  • Receptor Interaction: Binding to specific receptors may alter gene expression profiles associated with tumor progression and inflammation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

StudyObjectiveKey Findings
Evaluate anticancer effectsSignificant inhibition of A431 and A549 cell proliferation; induction of apoptosis observed.
Assess antimicrobial activityEffective against multiple bacterial strains; potential as a new antibiotic agent.
Investigate anti-inflammatory propertiesReduced IL-6 and TNF-α levels in macrophages; suggests dual-action therapeutic potential.

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